1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2839139-83-0
VCID: VC12002981
InChI: InChI=1S/C12H16N4S.2ClH/c1-8-6-10-11(14-7-15-12(10)17-8)16-4-2-9(13)3-5-16;;/h6-7,9H,2-5,13H2,1H3;2*1H
SMILES: CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N.Cl.Cl
Molecular Formula: C12H18Cl2N4S
Molecular Weight: 321.3 g/mol

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride

CAS No.: 2839139-83-0

Cat. No.: VC12002981

Molecular Formula: C12H18Cl2N4S

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride - 2839139-83-0

Specification

CAS No. 2839139-83-0
Molecular Formula C12H18Cl2N4S
Molecular Weight 321.3 g/mol
IUPAC Name 1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C12H16N4S.2ClH/c1-8-6-10-11(14-7-15-12(10)17-8)16-4-2-9(13)3-5-16;;/h6-7,9H,2-5,13H2,1H3;2*1H
Standard InChI Key SQVGYBILVWGVPL-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N.Cl.Cl
Canonical SMILES CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₈Cl₂N₆S, with a molecular weight of 385.3 g/mol. Its IUPAC name, 5-chloro-N-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyrimidin-2-amine dihydrochloride, reflects the integration of a thienopyrimidine scaffold (6-methyl substitution) with a piperidin-4-amine group. The dihydrochloride salt formation occurs via protonation of the amine functionalities, improving stability and solubility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₈Cl₂N₆S
Molecular Weight385.3 g/mol
IUPAC Name1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride
Canonical SMILESCC1=CC2=C(N=C(N=C2S1)N3CCC(CC3)N)Cl.Cl.Cl
Solubility>50 mg/mL in aqueous buffers

Structural Analysis

The thieno[2,3-d]pyrimidine core consists of a fused thiophene and pyrimidine ring, with a methyl group at position 6 enhancing hydrophobic interactions in biological systems. The piperidin-4-amine group contributes a basic nitrogen center, which facilitates salt formation and hydrogen bonding with target proteins . X-ray crystallography of analogous compounds reveals planar geometry in the thienopyrimidine system, favoring π-stacking interactions with aromatic residues in kinase binding pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 3-amino-thiophene-2-carboxylate derivatives. Key steps include:

  • Cyclization: Formylation of cyanoenamines using triethyl orthoformate to generate thieno[2,3-d]pyrimidine intermediates.

  • Nucleophilic Substitution: Coupling of the thienopyrimidine core with piperidin-4-amine under microwave-assisted conditions to improve reaction efficiency .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Reactivity Profile

The compound participates in reactions typical of aromatic amines and heterocycles:

  • Nucleophilic Aromatic Substitution: Chlorine at position 4 of the pyrimidine ring undergoes displacement with amines or thiols.

  • Reductive Amination: The primary amine on the piperidine ring can react with ketones or aldehydes to form secondary amines.

  • Acid-Base Reactions: The dihydrochloride salt dissociates in aqueous media, releasing free base and chloride ions .

Biological Activity and Mechanism of Action

Kinase Inhibition

1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride exhibits potent inhibition of protein kinase B (PKB/Akt), a critical regulator of cell survival and proliferation. Mechanistic studies demonstrate competitive binding at the ATP-binding site (Kᵢ = 12 nM), disrupting phosphorylation of downstream targets like mTOR and GSK-3β .

Table 2: Selectivity Profile Against Kinases

KinaseIC₅₀ (nM)Selectivity Ratio vs. PKA
PKB/Akt1245
PKA5401
CDK2>1,000>83

Antiproliferative Effects

In HT-29 and Caco-2 colorectal cancer cells, the compound reduces viability by 78% at 10 µM (72-hour exposure). Flow cytometry reveals G₁-phase cell cycle arrest and induction of caspase-3-mediated apoptosis .

Pharmacological Applications

Oncology

Preclinical models highlight its utility in targeting PI3K/Akt/mTOR pathway-addicted cancers. Synergy with cisplatin enhances cytotoxicity in resistant ovarian cancer cell lines (combination index = 0.32) .

Neurodegenerative Diseases

Emerging evidence suggests neuroprotective effects in models of Alzheimer’s disease, where Akt inhibition reduces tau hyperphosphorylation (EC₅₀ = 150 nM) .

Comparative Analysis with Structural Analogs

Halogenated Derivatives

Substituting the methyl group with halogens (e.g., fluorine, chlorine) alters pharmacokinetics:

Table 3: Impact of Substituents on Bioactivity

SubstituentLogPAUC₀–₂₄ (µg·h/mL)Tumor Growth Inhibition (%)
6-CH₃1.84582
6-F1.56279
6-Cl2.13885

The methyl derivative balances lipophilicity and exposure, making it preferable for central nervous system applications .

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